molecular formula C18H27NO B1251053 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine CAS No. 72242-03-6

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine

Cat. No. B1251053
CAS RN: 72242-03-6
M. Wt: 273.4 g/mol
InChI Key: BQQSZHHKGPOXLN-UHFFFAOYSA-N
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Scientific Research Applications

Safety And Hazards

Future Directions

As 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is a relatively new compound in the research chemical market, future directions could include further studies on its pharmacology, toxicology, and potential therapeutic uses. However, due to its psychoactive properties and potential for abuse, it is also important to monitor its prevalence and impact in recreational drug use contexts.


properties

IUPAC Name

1-[1-(3-methoxyphenyl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-20-17-10-8-9-16(15-17)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQSZHHKGPOXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222578
Record name 3-MeO-PCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine

CAS RN

72242-03-6
Record name 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72242-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-MeO-PCP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072242036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-MeO-PCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYPHENCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A91R606X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Wallach, GD Paoli, A Adejare… - Drug Testing and …, 2014 - Wiley Online Library
Classic examples of psychoactive arylcycloalkylamines include ketamine and 1‐(1‐phenylcyclohexyl)piperidine (PCP) and many others serve as important structural templates for …
BL Roth, S Gibbons, W Arunotayanun, XP Huang… - PloS one, 2013 - journals.plos.org
In this paper we determined the pharmacological profiles of novel ketamine and phencyclidine analogues currently used as ‘designer drugs’ and compared them to the parent …
Number of citations: 165 journals.plos.org
J Wallach, SD Brandt - New Psychoactive Substances: Pharmacology …, 2018 - Springer
The serendipitous discovery of phencyclidine (PCP) in 1956 sets the stage for significant research efforts that resulted in a plethora of analogs and derivatives designed to explore the …
Number of citations: 29 link.springer.com
G De Paoli, SD Brandt, J Wallach… - Journal of Analytical …, 2013 - academic.oup.com
Three psychoactive arylcyclohexylamines, advertised as “research chemicals,” were obtained from an online retailer and characterized by gas chromatography ion trap electron and …
Number of citations: 26 academic.oup.com
H Morris, J Wallach - Drug testing and analysis, 2014 - Wiley Online Library
PCP or phencyclidine was discovered in 1956 and soon became a popular street drug. Dissociatives including PCP, ketamine, and dextromethorphan have been used non‐medically …
O Corazza, F Schifano, P Simonato… - Human …, 2012 - Wiley Online Library
On the basis of the material available both in the scientific literature and on the web, this paper aims to provide a pharmacological, chemical and behavioural overview of the novel …
Number of citations: 171 onlinelibrary.wiley.com
K Wolff - The SAGE Handbook of Drug & Alcohol Studies …, 2016 - torrossa.com
Ketamine(2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone) developed by Parke Davis laboratories in 1962 (Figur e 11.1 and 11.2) is a dissociative general anaesthetic derivative of …
Number of citations: 2 www.torrossa.com
JM Skaugen, A Scoccimarro, AF Pizon… - Annals of clinical …, 2019 - journals.sagepub.com
Background Immunoassays are commonly used to test for drugs of abuse in patients in a variety of settings. The increasing prevalence of ‘designer’ drugs causes difficulties for the …
Number of citations: 3 journals.sagepub.com
J Wallach, SD Brandt - New Psychoactive Substances: Pharmacology …, 2018 - Springer
While phencyclidine (PCP) and ketamine remain the most well-studied and widely known dissociative drugs, a number of other agents have appeared since the late 1950s and early …
Number of citations: 33 link.springer.com
Z Li, Z Li, W **e, J Liu, B Li, W Liu, Y Shi - Journal of Pharmaceutical and …, 2023 - Elsevier
Phencyclidine (PCP) is a frequently abused dissociative agent. It causes confusion, increased tendencies toward violence, and concentration-dependent cytotoxicity after entry into the …
Number of citations: 3 www.sciencedirect.com

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